molecular formula C18H16N2O2 B11839901 2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide

2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide

Cat. No.: B11839901
M. Wt: 292.3 g/mol
InChI Key: IHFPRICXRXAIRZ-UHFFFAOYSA-N
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Description

2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core with a formyl group at the 3-position and an acetamide linkage to an o-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formylation: The formyl group can be introduced at the 3-position of the indole ring using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as DMF and POCl3.

    Acetamide Formation: The final step involves the reaction of the formylated indole with o-toluidine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.

Major Products Formed

    Oxidation: 2-(3-Carboxy-1H-indol-1-yl)-N-(o-tolyl)acetamide.

    Reduction: 2-(3-Hydroxymethyl-1H-indol-1-yl)-N-(o-tolyl)acetamide.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The formyl group and acetamide linkage may play roles in binding to specific molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Formyl-1H-indol-1-yl)acetamide: Lacks the o-tolyl group, which may affect its biological activity and chemical reactivity.

    N-(o-Tolyl)acetamide: Lacks the indole core, which is crucial for many of the biological activities associated with indole derivatives.

    3-Formylindole: A simpler structure that may serve as a precursor in the synthesis of more complex indole derivatives.

Uniqueness

2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide is unique due to the combination of the indole core, formyl group, and acetamide linkage to an o-tolyl group. This unique structure may confer specific biological activities and chemical reactivity not found in simpler or structurally different compounds.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-(3-formylindol-1-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C18H16N2O2/c1-13-6-2-4-8-16(13)19-18(22)11-20-10-14(12-21)15-7-3-5-9-17(15)20/h2-10,12H,11H2,1H3,(H,19,22)

InChI Key

IHFPRICXRXAIRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O

Origin of Product

United States

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